2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The effect of microwave irradiation on the condensation reactions was also studied and compared with “classical” conditions .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide could serve as a versatile reagent for chemical derivatization. For example, it might be employed in modifying amino-functionalized model surfaces or synthesizing novel zwitterionic salts via exothermic reactions .
Antiviral Activity
Chemical Derivatization
Anti-HIV Potential
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse nature of activities exhibited by similar compounds, there is potential for this compound to be used in the development of new drugs for various diseases or disorders .
properties
IUPAC Name |
2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-6-12(9(2)20-8)13(19)18-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STANQHGHWXUQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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